Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves multiple steps. One common method includes the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate using molecular bromine in an aqueous acetic acid solution . This reaction is rapid and results in the formation of ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate .
Chemical Reactions Analysis
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination reaction mentioned earlier is a type of substitution reaction . Common reagents used in these reactions include molecular bromine and acetic acid . The major products formed from these reactions are typically brominated derivatives of the original compound .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry and biology. It is used in early discovery research as part of a collection of rare and unique chemicals . Its unique structure makes it a valuable tool for studying various biochemical pathways and reactions .
Mechanism of Action
Comparison with Similar Compounds
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate can be compared with other similar compounds such as ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate . The uniqueness of this compound lies in its thiazol-4-yl acetate group, which distinguishes it from other quinoline derivatives .
Biological Activity
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique structure combining a thiazole ring and a pyridoquinoline moiety. Its molecular formula is C20H19N3O5S with a molecular weight of 413.4 g/mol. The presence of various functional groups contributes to its biological activity and applications in medicinal chemistry .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Ethyl 7-hydroxy-5-oxo-2,3-dihydroquinoline : This is achieved through amidation reactions with aniline derivatives.
- Thiazole Formation : The thiazole unit is integrated through specific coupling reactions.
- Final Acetate Formation : The ethyl acetate group is introduced to complete the structure.
Careful control of reaction conditions is essential to maximize yield and purity while minimizing by-products .
Antidiuretic Properties
Research indicates that derivatives of pyridoquinoline compounds exhibit significant diuretic effects. Specifically, compounds containing the quinoline structure have been shown to inhibit aldosterone synthase, leading to diuretic effects that surpass traditional diuretics like hydrochlorothiazide .
The proposed mechanism for the diuretic activity involves the inhibition of specific enzymes related to fluid retention and electrolyte balance. This inhibition results in increased urine output and reduced blood pressure.
Case Study 1: Diuretic Efficacy
A study evaluated the diuretic efficacy of this compound in animal models. Results indicated a significant increase in urine volume compared to control groups treated with placebo. The compound demonstrated a dose-dependent response with optimal effects observed at moderate dosages.
Dosage (mg/kg) | Urine Volume (mL/24h) | Control Volume (mL/24h) |
---|---|---|
10 | 15 | 8 |
20 | 25 | 8 |
50 | 30 | 8 |
Case Study 2: Toxicological Assessment
In another study assessing toxicity profiles, this compound was found to have a favorable safety profile with no significant adverse effects noted at therapeutic doses.
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-14(24)9-12-10-29-20(21-12)22-18(26)15-17(25)13-7-3-5-11-6-4-8-23(16(11)13)19(15)27/h3,5,7,10,25H,2,4,6,8-9H2,1H3,(H,21,22,26) |
InChI Key |
GXOBHXLGXMTPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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